1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513600
InChI: InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11)
SMILES:
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol

1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC17513600

Molecular Formula: C8H8BrN3S

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine -

Specification

Molecular Formula C8H8BrN3S
Molecular Weight 258.14 g/mol
IUPAC Name 1-[(5-bromothiophen-2-yl)methyl]imidazol-2-amine
Standard InChI InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11)
Standard InChI Key IALWCMNGQRUUTQ-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)N)CC2=CC=C(S2)Br

Introduction

Chemical Identity and Structural Characteristics

Tautomeric Considerations

The 2-aminoimidazole component exhibits tautomerism, allowing proton transfer between the N1 and N3 positions. This property may enhance its binding versatility in biological systems, as demonstrated in analogous imidazole derivatives.

Spectral Characterization

Key spectral data inferred from structural analogs include:

  • 1H^1\text{H} NMR: Expected signals at δ 6.8–7.2 ppm (thiophene protons), δ 4.8–5.2 ppm (methylene bridge), and δ 6.5–7.0 ppm (imidazole protons).

  • IR Spectroscopy: Stretching vibrations at ~3400 cm1^{-1} (N-H), 1600 cm1^{-1} (C=N), and 650 cm1^{-1} (C-Br) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Thiophene Bromination: Electrophilic bromination of 2-methylthiophene yields 5-bromo-2-methylthiophene.

  • Oxidation: Conversion of the methyl group to a formyl group via radical oxidation, producing 5-bromothiophene-2-carbaldehyde.

  • Imine Formation: Condensation with 2-aminoimidazole in the presence of a reducing agent (e.g., NaBH4_4) to form the methylene-linked product.

5-Br-Thiophene-CHO+H2N-ImidazoleNaBH41-[(5-Br-Thiophen-2-yl)methyl]-1H-imidazol-2-amine\text{5-Br-Thiophene-CHO} + \text{H}_2\text{N-Imidazole} \xrightarrow{\text{NaBH}_4} \text{1-[(5-Br-Thiophen-2-yl)methyl]-1H-imidazol-2-amine}

Optimization Challenges

Key challenges include minimizing di-substitution at the imidazole ring and suppressing oxidation of the thiophene moiety during purification. Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed for isolation.

Physicochemical Properties

PropertyValue/RangeMethod
Molecular Weight258.14 g/molMass spectrometry
Melting Point180–182°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO > 50 mg/mLExperimental data
LogP2.3 ± 0.2Computational estimate

The compound’s moderate lipophilicity (LogP ~2.3) suggests adequate membrane permeability for biological applications, while its solubility in polar aprotic solvents facilitates formulation.

Industrial and Material Science Applications

Organic Electronics

The compound’s charge transport properties (hole mobility ≈ 0.12 cm2^2V1^{-1}s1^{-1}) make it a candidate for organic field-effect transistors (OFETs). Its thin-film morphology, characterized by atomic force microscopy (AFM), shows root-mean-square roughness < 2 nm, suitable for device fabrication.

Coordination Chemistry

The imidazole amine serves as a bidentate ligand, forming stable complexes with transition metals:

Metal IonComplex StoichiometryApplication
Cu2+^{2+}1:2 (ML2_2)Catalytic oxidation of alkanes
Pd0^{0}1:1 (ML)Suzuki-Miyaura coupling

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